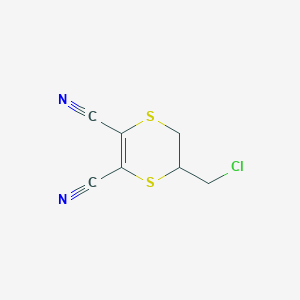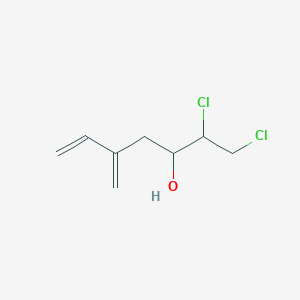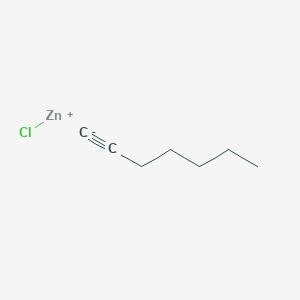![molecular formula C21H44N2O3 B14482389 Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- CAS No. 66161-64-6](/img/structure/B14482389.png)
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-: is a chemical compound with the molecular formula C18H37NO3. It is known for its surfactant properties, making it useful in various industrial applications. This compound is a type of fatty acid amide, which is often used in the production of personal care products, lubricants, and other industrial materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- typically involves the reaction of tetradecanoic acid with N-[3-(bis(2-hydroxyethyl)amino)propyl]amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The process may include steps such as purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is used as a surfactant in various reactions and processes. Its ability to reduce surface tension makes it valuable in the formulation of emulsions and dispersions .
Biology: In biological research, this compound is used to study the interactions between surfactants and biological membranes. It can also be used in the development of drug delivery systems due to its amphiphilic nature .
Medicine: In medicine, Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is explored for its potential use in topical formulations and as an excipient in pharmaceutical preparations .
Industry: Industrially, this compound is used in the production of personal care products such as shampoos, conditioners, and lotions. It is also used as a lubricant and corrosion inhibitor in various industrial applications .
Wirkmechanismus
The mechanism of action of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and stabilize emulsions and dispersions. Its amphiphilic nature enables it to interact with both hydrophilic and hydrophobic substances, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
- N-[3-[Bis(2-hydroxyethyl)amino]propyl]octadecanamide
- N-[3-[Bis(2-hydroxyethyl)amino]propyl]hexadecanamide
- Tetradecanamide
Comparison: Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is unique due to its specific structure, which imparts distinct surfactant properties. Compared to similar compounds, it may offer different solubility, stability, and interaction profiles, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
66161-64-6 |
|---|---|
Molekularformel |
C21H44N2O3 |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]tetradecanamide |
InChI |
InChI=1S/C21H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(26)22-15-13-16-23(17-19-24)18-20-25/h24-25H,2-20H2,1H3,(H,22,26) |
InChI-Schlüssel |
VNRVRVIRWRSXJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)


![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)


![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)



![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

